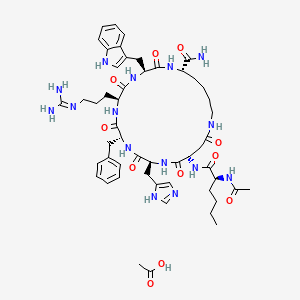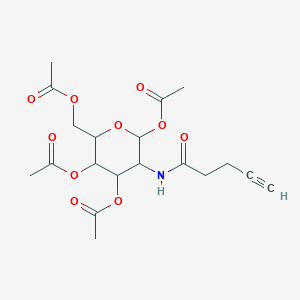
NIR-II fluorophore-H1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIR-II fluorophore-H1 is a novel precursor of bright-emission NIR-II fluorophores for in vivo tumor imaging and image-guided surgery.
Applications De Recherche Scientifique
Multimodal Imaging and Theranostics
NIR-II fluorophores, including NIR-II fluorophore-H1, are significant in multimodal imaging and theranostics. These fluorophores have been developed for high-resolution imaging due to their ability to provide high signal-to-noise ratios and deep tissue penetration. NIR-II fluorophores can be used for photothermal therapy and photodynamic therapy, with simultaneous diagnostic and therapeutic capabilities (He, Song, Qu, & Cheng, 2018).
Lanthanide-Based Nanocrystals for Bioimaging and Biosensing
Lanthanide-based luminescent nanomaterials, a type of NIR-II fluorophore, are extensively used in bioimaging and biosensing. These nanocrystals offer high sensitivity and high spatiotemporal resolution, making them useful for both scientific research and clinical practice (Fan & Zhang, 2019).
Donor Engineering for Enhanced Fluorescent Performance
The molecular engineering of NIR-II fluorophores, including donor unit modifications, is key to developing high-performance NIR-II fluorophores for biological imaging. Such modifications lead to increased conjugation lengths and red-shifted fluorescence emissions, enhancing spatial and temporal resolutions in imaging applications (Yang et al., 2018).
Small-Molecule Fluorophores for In Vivo Imaging
Recent research has focused on the design of small-molecule NIR-II fluorophores for better in vivo molecular imaging. These fluorophores offer desirable biocompatibility and favorable pharmacokinetics, making them suitable for various biological applications, including signal imaging and theranostics (Tu et al., 2019).
Photothermal Conversion Effect and Fluorescence Tailoring
NIR-II fluorophores with donor-acceptor-donor groups are used in biomedical applications for their equilibrium between fluorescence and photothermal effects. Their interaction with human serum albumin, for instance, can tailor their fluorescence and photothermal efficiency, useful for tumor ablation and intraoperative guidance (Gao et al., 2019).
Inorganic/Organic NIR-IIa/IIb Fluorophores
Inorganic and organic NIR-IIa/IIb fluorophores, which fall within specific NIR-II sub-bands, have been developed for noninvasive imaging with minimal tissue autofluorescence and deeper tissue penetration. These fluorophores are essential in various biomedical applications, including molecular imaging and theranostics (Liu et al., 2021).
Bioimaging of Small Organic Molecules
The exploration of small organic molecule fluorophores in the NIR-II region is an active area of research, focusing on improving quantum yields and water solubility. These fluorophores are notable for their good biocompatibility and pharmacokinetic properties, aiding in advanced imaging techniques (Su et al., 2021).
Propriétés
Nom du produit |
NIR-II fluorophore-H1 |
|---|---|
Formule moléculaire |
C72H90N6O8S4Si4 |
Poids moléculaire |
1408.126 |
Nom IUPAC |
3,6-Bis[5-{7-Amino-9,9-bis-[2-(2-trimethylsilanyl-ethoxycarbonyl)-ethyl]-9H-fluoren-2-yl}-thiophene-2-yl]benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole |
InChI |
InChI=1S/C72H90N6O8S4Si4/c1-91(2,3)37-33-83-66(79)25-29-71(30-26-67(80)84-34-38-92(4,5)6)55-41-47(13-17-51(55)53-19-15-49(73)43-57(53)71)63-21-23-65(87-63)78-62-46-60-59(45-61(62)75-89-78)76-90(77-60)70-24-22-64(88-70)48-14-18-52-54-20-16-50(74)44-58(54)72(56(52)42-48,31-27-68(81)85-35-39-93(7,8)9)32-28-69(82)86-36-40-94(10,11)12/h13-24,41-46H,25-40,73-74H2,1-12H3 |
Clé InChI |
ASDBZEORFJQWJI-UHFFFAOYSA-N |
SMILES |
O=C(CCC1(CCC(OCC[Si](C)(C)C)=O)C2=C(C3=C1C=C(N)C=C3)C=CC(C4=CC=C(S5=NC6=CC7=NSN(C8=CC=C(C9=CC(C(CCC(OCC[Si](C)(C)C)=O)(CCC(OCC[Si](C)(C)C)=O)C%10=C%11C=CC(N)=C%10)=C%11C=C9)S8)C7=CC6=N5)S4)=C2)OCC[Si](C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NIR-II fluorophore-H1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)